molecular formula C9H7BrFNO B13319137 4-(2-Bromo-4-fluorophenyl)azetidin-2-one

4-(2-Bromo-4-fluorophenyl)azetidin-2-one

Cat. No.: B13319137
M. Wt: 244.06 g/mol
InChI Key: UOZKIXVUSKXWIP-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative bearing a 2-bromo-4-fluorophenyl substituent.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

4-(2-bromo-4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7BrFNO/c10-7-3-5(11)1-2-6(7)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

UOZKIXVUSKXWIP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

While specific industrial production methods for 4-(2-Bromo-4-fluorophenyl)azetidin-2-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(2-Bromo-4-fluorophenyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Positional Isomer: 4-(3-Bromo-4-fluorophenyl)azetidin-2-one

Structure : Differs in the bromine substitution position (3-bromo vs. 2-bromo on the phenyl ring).
Implications :

  • Electronic Effects : The meta-bromo substituent may alter electron-withdrawing effects compared to the ortho position, influencing ring strain in the β-lactam or intermolecular interactions.
  • Synthetic Accessibility : Ortho-substituted bromine may pose steric challenges during synthesis compared to the meta isomer .

Functional Analogs: 4-(2-Aminophenoxy)azetidin-2-one

Structure: Features an aminophenoxy group instead of a halogenated phenyl ring. Key Differences:

  • Molecular Weight : Lower molecular weight (178.19 g/mol) due to the absence of halogens.
  • This compound is marketed for applications in pharmaceuticals and agrochemicals .

Azetidinone-Containing Benzimidazole Derivatives

Structure : 2-[4-(Azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazoles (e.g., from ).
Comparison :

  • Substituent Effects: The 3-chloro and 4-phenyl groups on the azetidinone ring may enhance antimicrobial activity compared to bromo/fluoro substituents.
  • Applications : Demonstrated antibacterial, antifungal, and anti-inflammatory activities in preclinical studies .

Halogenated Aryl Amides: N-(2-Bromo-4-fluorophenyl)benzamides

Structure : Benzamide derivatives with the same 2-bromo-4-fluorophenyl group but lacking the β-lactam ring.
Relevance :

  • Electronic Similarity : The halogenated aryl moiety may confer similar metabolic stability or lipophilicity.
  • Structural Divergence : The amide linkage vs. β-lactam ring results in distinct reactivity profiles (e.g., susceptibility to hydrolysis) .

Keto Ester Analog: Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate

Structure: A keto ester with the same aryl substituent but an open-chain oxobutanoate backbone. Contrast:

  • Reactivity : The ester group is more hydrolytically labile than the β-lactam.
  • Applications : Likely serves as a synthetic intermediate rather than a bioactive compound .

Research Implications and Gaps

  • Synthetic Challenges : Ortho-substituted bromine in 4-(2-Bromo-4-fluorophenyl)azetidin-2-one may complicate synthesis due to steric hindrance, as seen in related amide derivatives .
  • Crystallographic Studies : Tools like SHELX () could elucidate the crystal structure of the compound, aiding in structure-activity relationship (SAR) studies.

Biological Activity

4-(2-Bromo-4-fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, based on various research findings.

Chemical Structure and Properties

The compound features a four-membered ring structure with a carbonyl group and a bromofluorophenyl substituent. The presence of halogen atoms (bromine and fluorine) in the aromatic ring is significant as they influence the compound's reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that azetidinones exhibit notable antimicrobial properties. The introduction of bulky substituents at specific positions on the azetidinone ring has been shown to enhance antibacterial effects. For instance, derivatives with a 4-fluorophenyl group demonstrate increased activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

CompoundActivity TypeMIC (µg/mL)Reference
4-(2-Bromo-4-fluorophenyl)azetidin-2-oneAntibacterial50
2-Azetidinone derivativesAntifungal30
Thiazolidinone hybridsAntimicrobial100

2. Anticancer Activity

Azetidinones have been evaluated for their anticancer potential, particularly against breast cancer cell lines such as MCF-7. The compound's structure allows it to act as a colchicine-binding site inhibitor, leading to tubulin destabilization and subsequent apoptosis in cancer cells.

  • Case Study : A study demonstrated that azetidinone derivatives exhibited significant antiproliferative effects in MCF-7 cells, with IC50 values ranging from 10 to 25 µM, indicating strong cytotoxicity against these cancer cells .

3. Anti-inflammatory Activity

The anti-inflammatory properties of azetidinones have also been documented. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

CompoundActivity TypeInhibition (%)Reference
4-(2-Bromo-4-fluorophenyl)azetidin-2-oneCOX Inhibition70% at 100 µM
Other azetidinone derivativesAnti-inflammatory68% at 50 µM

The mechanisms underlying the biological activities of 4-(2-bromo-4-fluorophenyl)azetidin-2-one are multifaceted:

  • Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, affecting microbial growth and survival.
  • Anticancer Mechanism : By binding to tubulin, this compound disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Mechanism : The inhibition of COX enzymes by azetidinones reduces the production of prostaglandins, which are mediators of inflammation .

Q & A

Q. What are the established synthetic routes for 4-(2-Bromo-4-fluorophenyl)azetidin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step protocol involving:

  • Schiff base formation : Condensation of substituted aldehydes with semicarbazides/thiosemicarbazides in methanol, catalyzed by glacial acetic acid .
  • Cyclization : Treatment of intermediates with chloroacetyl chloride and triethylamine to form the azetidin-2-one ring .
    Optimization strategies :
  • Use anhydrous conditions and controlled temperature (0–5°C) during cyclization to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Purify via column chromatography using gradients of ethyl acetate/hexane (1:4 to 1:2) .

Q. How can the structural identity of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one be confirmed experimentally?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify key signals (e.g., azetidin-2-one carbonyl at ~170 ppm, aromatic protons in the 7.0–8.0 ppm range) .
    • IR : Confirm β-lactam carbonyl stretch at ~1750 cm⁻¹ .
  • X-ray crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 .
    • Example: SHELXL refinement parameters (R1 < 0.05, wR2 < 0.12) ensure high precision for halogenated aromatic systems .

Q. What preliminary biological assays are suitable for evaluating azetidin-2-one derivatives?

  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antioxidant potential : Employ DPPH radical scavenging assays (IC₅₀ values) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How can enantiomeric resolution of 4-(2-Bromo-4-fluorophenyl)azetidin-2-one be achieved, and what chiral analysis methods are recommended?

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) for baseline separation .
  • Stereochemical validation :
    • VCD (Vibrational Circular Dichroism) : Assign absolute configuration via comparison with DFT-simulated spectra .
    • X-ray anomalous dispersion : Resolve stereochemistry in crystalline forms using SHELXL’s TWIN/BASF commands for twinned data .

Q. What mechanistic insights explain the reactivity of the β-lactam ring in gold-catalyzed transformations?

  • Au(I/III) catalysis : The β-lactam’s strained ring undergoes oxidative addition with Au(I), forming a six-membered metallacycle intermediate .
  • Kinetic studies : Monitor ring-opening via in situ IR to identify rate-determining steps (e.g., nucleophilic attack at C-3) .
  • Computational support : Use DFT (B3LYP/6-31G*) to model transition states and activation barriers .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • SAR (Structure-Activity Relationship) studies :
    • Bromine/fluorine synergy : The 2-Br-4-F substitution enhances lipophilicity (logP ~2.8), improving membrane permeability in antimicrobial assays .
    • Electron-withdrawing effects : Fluorine at C-4 stabilizes the β-lactam ring, reducing hydrolysis rates in physiological conditions .
  • Pharmacophore modeling : Map electrostatic potentials (MEPs) to identify critical H-bond acceptors (e.g., β-lactam carbonyl) .

Q. What challenges arise in crystallizing 4-(2-Bromo-4-fluorophenyl)azetidin-2-one, and how are they addressed?

  • Crystallization issues : Halogenated aromatics often form polymorphs or twin crystals.
  • Mitigation strategies :
    • Use slow evaporation from DCM/hexane (1:3) to grow single crystals .
    • Apply TWIN refinement in SHELXL for twinned data (e.g., HKLF5 format) .
    • Validate H-bond networks (e.g., N–H···O=C interactions) via PLATON analysis .

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